
(3-(4-Isopropylthiazol-2-yl)phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(4-Isopropiltiazol-2-il)fenil)metanamina es un compuesto orgánico con la fórmula molecular C13H16N2S. Presenta un anillo de tiazol, que es un anillo de cinco miembros que contiene átomos de azufre y nitrógeno, unido a un anillo de fenilo y un grupo metanamina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (3-(4-Isopropiltiazol-2-il)fenil)metanamina típicamente implica la formación del anillo de tiazol seguida de su unión al anillo de fenilo y la posterior introducción del grupo metanamina. Un método común implica la reacción del ácido 4-isopropiltiazol-2-carboxílico con reactivos apropiados para formar el anillo de tiazol, seguido de acoplamiento con un derivado de fenilo y reducción para introducir el grupo metanamina .
Métodos de producción industrial
Los métodos de producción industrial para (3-(4-Isopropiltiazol-2-il)fenil)metanamina no están bien documentados en fuentes públicas. La síntesis a gran escala probablemente implicaría la optimización de los métodos de laboratorio para aumentar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones
(3-(4-Isopropiltiazol-2-il)fenil)metanamina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfones, dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden dirigirse al anillo de tiazol o al anillo de fenilo, dando lugar a diferentes productos.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el anillo de fenilo, donde se pueden introducir varios sustituyentes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se pueden utilizar agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: La sustitución electrofílica aromática se puede llevar a cabo utilizando reactivos como halógenos o agentes nitrantes en condiciones ácidas.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfones, mientras que la sustitución puede introducir varios grupos funcionales en el anillo de fenilo.
Aplicaciones Científicas De Investigación
(3-(4-Isopropiltiazol-2-il)fenil)metanamina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en el estudio de las interacciones enzimáticas y como sonda en ensayos bioquímicos.
Mecanismo De Acción
El mecanismo de acción de (3-(4-Isopropiltiazol-2-il)fenil)metanamina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El anillo de tiazol puede participar en enlaces de hidrógeno y otras interacciones, que pueden modular la actividad de la molécula diana. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos similares
(4-(3-Metoxifenil)tiazol-2-il)metanamina: Estructura similar pero con un grupo metoxilo en lugar de un grupo isopropilo.
(4-(4-Metiltiazol-5-il)fenil)metanamina: Estructura similar pero con un grupo metilo en lugar de un grupo isopropilo.
Singularidad
(3-(4-Isopropiltiazol-2-il)fenil)metanamina es única debido a la presencia del grupo isopropilo en el anillo de tiazol, que puede influir en su reactividad química e interacciones con los objetivos biológicos. Esta característica estructural puede conducir a diferentes propiedades farmacológicas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C13H16N2S |
|---|---|
Peso molecular |
232.35 g/mol |
Nombre IUPAC |
[3-(4-propan-2-yl-1,3-thiazol-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C13H16N2S/c1-9(2)12-8-16-13(15-12)11-5-3-4-10(6-11)7-14/h3-6,8-9H,7,14H2,1-2H3 |
Clave InChI |
ZYWXKHKCKMPHLV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CSC(=N1)C2=CC=CC(=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[8-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid](/img/structure/B12121588.png)
![1-Butanone, 1-[6-methyl-3-(4-methylphenyl)-1-(1-oxobutyl)imidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]-](/img/structure/B12121598.png)

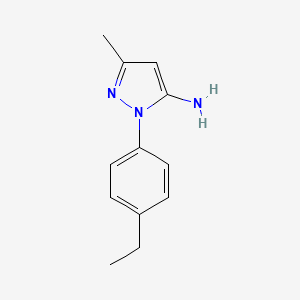

![N-(2-ethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B12121630.png)
![2-[(2-fluorophenyl)formamido]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12121635.png)
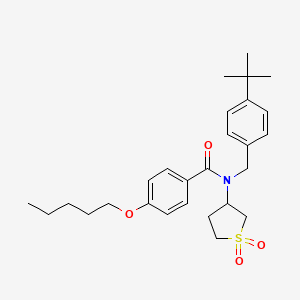
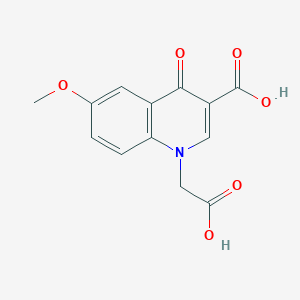
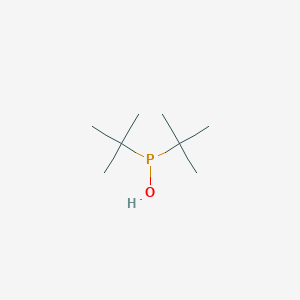
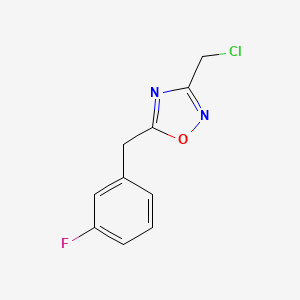
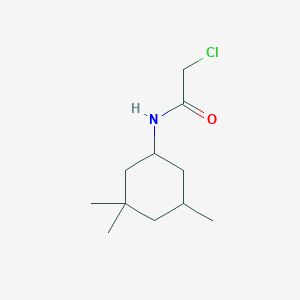
![ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12121655.png)

